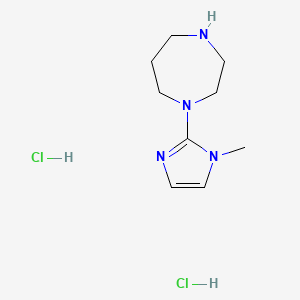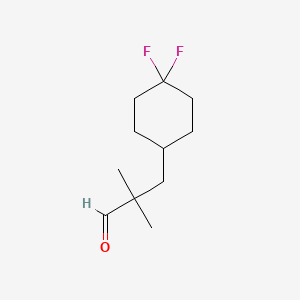
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a dimethylpropanal moiety
Vorbereitungsmethoden
One common synthetic route includes the reaction of 4,4-difluorocyclohexyl hydrazine hydrochloride with a suitable aldehyde under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclohexyl group is known to influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
- 3-(4,4-Difluorocyclohexyl)aniline
- 4,4-Difluorocyclohexanemethanol
- Ethyl 3-(4,4-difluorocyclohexyl)alaninate
These compounds share the difluorocyclohexyl group but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the difluorocyclohexyl and dimethylpropanal moieties, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H18F2O |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H18F2O/c1-10(2,8-14)7-9-3-5-11(12,13)6-4-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
UBTCVJWLOZRZQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CCC(CC1)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
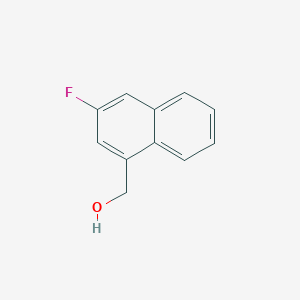
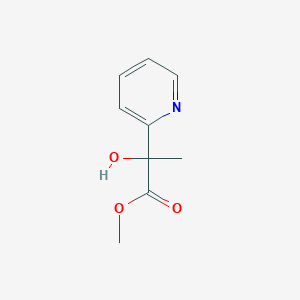
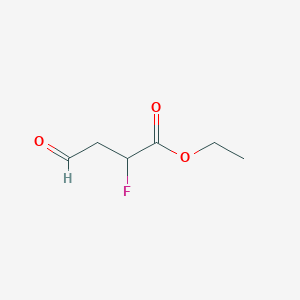
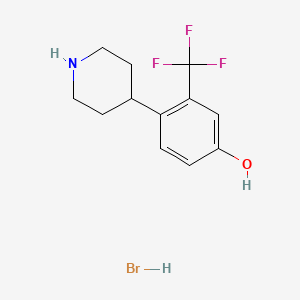
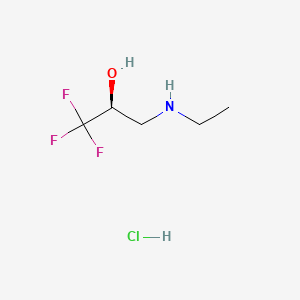
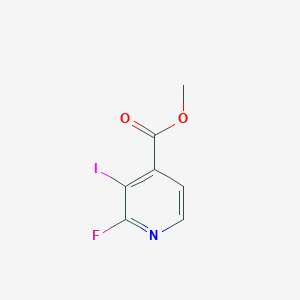
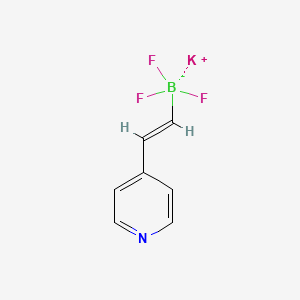
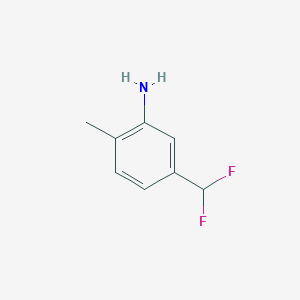
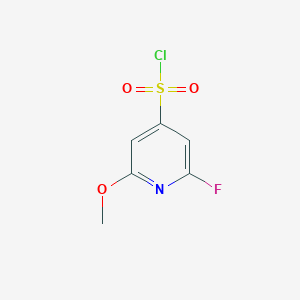
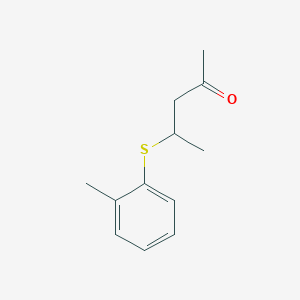
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
